molecular formula C8H15NO4S B12899307 (2R)-2-Amino-3-((5-hydroxy-2-methyltetrahydrofuran-3-yl)thio)propanoic acid CAS No. 59411-65-3

(2R)-2-Amino-3-((5-hydroxy-2-methyltetrahydrofuran-3-yl)thio)propanoic acid

Cat. No.: B12899307
CAS No.: 59411-65-3
M. Wt: 221.28 g/mol
InChI Key: MGQHDMCRECMPPX-HHQRBRGISA-N
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Description

(2R)-2-Amino-3-((5-hydroxy-2-methyltetrahydrofuran-3-yl)thio)propanoic acid is a complex organic compound characterized by the presence of an amino group, a hydroxy group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-((5-hydroxy-2-methyltetrahydrofuran-3-yl)thio)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the condensation of functional derivatives of aliphatic and cyclic compounds. The preparation of the hydroxy-tetrahydrofuran moiety can be achieved through the reaction of furfural with hydrogen peroxide under controlled conditions . The amino acid backbone is then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are still under development, with a focus on optimizing yield and minimizing environmental impact. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is a key consideration in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-((5-hydroxy-2-methyltetrahydrofuran-3-yl)thio)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The thioether linkage can be reduced to form thiols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

Scientific Research Applications

(2R)-2-Amino-3-((5-hydroxy-2-methyltetrahydrofuran-3-yl)thio)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-((5-hydroxy-2-methyltetrahydrofuran-3-yl)thio)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and amino groups facilitate binding to active sites, while the thioether linkage can participate in redox reactions, influencing cellular pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2R)-2-Amino-3-((5-hydroxy-2-methyltetrahydrofuran-3-yl)thio)propanoic acid lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

CAS No.

59411-65-3

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

(2R)-2-amino-3-(5-hydroxy-2-methyloxolan-3-yl)sulfanylpropanoic acid

InChI

InChI=1S/C8H15NO4S/c1-4-6(2-7(10)13-4)14-3-5(9)8(11)12/h4-7,10H,2-3,9H2,1H3,(H,11,12)/t4?,5-,6?,7?/m0/s1

InChI Key

MGQHDMCRECMPPX-HHQRBRGISA-N

Isomeric SMILES

CC1C(CC(O1)O)SC[C@@H](C(=O)O)N

Canonical SMILES

CC1C(CC(O1)O)SCC(C(=O)O)N

Origin of Product

United States

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